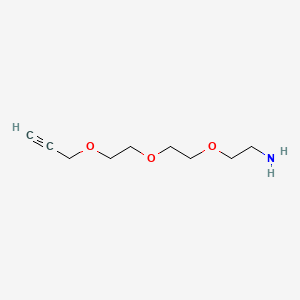

Propargyl-PEG3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propargyl-PEG3-amine is a PEG linker that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group reacts with azides in copper catalyzed azide-alkyne Click Chemistry .

Synthesis Analysis

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry . One of the straightforward approaches for the synthesis of this class of compound is A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene) and amine .Molecular Structure Analysis

The structures of these benzoxazines are characterized using NMR, FT-IR and HR-MS spectra, which indicate the successful incorporation of the reactive oxazine ring and the propargyl group into the molecular structure of each monomer .Chemical Reactions Analysis

Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .Physical And Chemical Properties Analysis

Propargyl-PEG3-amine has a molecular weight of 187.24 . It is stored in a dark place, sealed in dry, at 2-8°C . Its physical form is liquid .Wissenschaftliche Forschungsanwendungen

Preparation of Propargyl Amines

Propargyl-PEG3-amine is used in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions with aromatic aldehydes or ketones, and alkynes . This method is efficient, environmentally friendly, and applicable to a wide range of substrates .

Catalyst for C-N Bond Formation

A novel magnetically reusable manganese nanocatalyst has been developed for C-N bond formation in the synthesis of propargyl amines . Propargyl-PEG3-amine plays a crucial role in this process .

Synthesis of Propargylation Agents

Propargyl-PEG3-amine is used in the synthesis of propargylation agents, which are key intermediates in the synthesis of more complex organic compounds . These agents can be used in a wide range of organic reactions, including oxidative transformations, C–C bond formation reactions, and cross-coupling reactions .

Building Block for Synthetic Intermediates

Propargyl-PEG3-amine serves as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Inhibition of Monoamine Oxidase (MAO)

Propargyl amines, which can be synthesized from Propargyl-PEG3-amine, have been studied for their potential to inhibit monoamine oxidase (MAO), an enzyme involved in the regulation of neurotransmitters .

Synthesis of Homopropargylic Alcohols

Propargyl-PEG3-amine is used in the synthesis of homopropargylic alcohols, which are important intermediates in organic synthesis .

Wirkmechanismus

Target of Action

Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

Propargyl-PEG3-amine operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This process allows the formation of a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily affected by Propargyl-PEG3-amine is the ubiquitin-proteasome system . By exploiting this system, the compound can selectively degrade target proteins . The downstream effects of this process include the regulation of various cellular processes, such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

PEGylation, the process of attaching Polyethylene Glycol (PEG) to molecules, can improve a compound’s water solubility, stability, and resistance to metabolic degradation .

Result of Action

The primary result of Propargyl-PEG3-amine’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted. For instance, if the target protein is involved in cell cycle regulation, its degradation could potentially halt the proliferation of cancer cells .

Action Environment

The action of Propargyl-PEG3-amine can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of oxygen and the pH of the environment . Additionally, the compound’s stability and efficacy may be influenced by temperature and light exposure .

Safety and Hazards

Zukünftige Richtungen

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This review does not summarize the biological activities of heterocycles and the historical application of propargyl compounds in the synthesis of heterocycles, but updates the most significant progress of the past two decades .

Eigenschaften

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREICTHRFCQNJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)

![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)

![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)

![2-[4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2756392.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)